Product packaging for 4-(4-Ethylphenoxy)piperidine hydrochloride(Cat. No.:CAS No. 1185298-66-1)

4-(4-Ethylphenoxy)piperidine hydrochloride

Cat. No.: B1388719
CAS No.: 1185298-66-1
M. Wt: 241.76 g/mol
InChI Key: QJZSKLYIIINPNN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)piperidine hydrochloride (CAS 97840-12-5) is an organic compound of high purity (98%)) . With a molecular formula of C13H19NO•HCl and a molecular weight of 241.76 g/mol, this piperidine derivative features a phenoxy group substituted with an ethyl moiety at the para-position . The compound is characterized by its Canonical SMILES notation, CCC1=CC=C(OC2CCNCC2)C=C1.Cl . As a building block in medicinal chemistry and drug discovery, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structural motifs are valuable for exploring structure-activity relationships, particularly in the development of compounds targeting the central nervous system. Researchers utilize this piperidine derivative in the design and synthesis of potential pharmacological agents. Please handle this material with care. It is classified as harmful and may cause skin, serious eye, or respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use and adhere to strict safety protocols, including wearing protective gloves, eye protection, and working in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClNO B1388719 4-(4-Ethylphenoxy)piperidine hydrochloride CAS No. 1185298-66-1

Properties

IUPAC Name

4-(4-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSKLYIIINPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-66-1
Record name Piperidine, 4-(4-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-ethylphenol with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

4-(4-Ethylphenoxy)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with specific biological targets, making it valuable for drug development.

Table 1: Synthesis Pathways and Derivatives

Compound NameSynthesis MethodologyKey Applications
4-(4-Ethylphenoxy)piperidine derivativesAlkylation of piperidine with 4-ethylphenolPotential antidepressants and anxiolytics
Piperidine-based receptor antagonistsModification of the piperidine ringTreatment of neurological disorders
Antipsychotic agents (e.g., Iloperidone)Structural modification leading to receptor affinitySchizophrenia treatment

Neuroscience Research

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurological disorders. Its potential as a modulator of serotonin and dopamine receptors has been explored in several studies.

Case Study Overview

  • Study Title : "Investigation of Novel Piperidine Derivatives as Antidepressants"
  • Findings : The study demonstrated that derivatives of 4-(4-Ethylphenoxy)piperidine showed significant binding affinity to serotonin receptors, suggesting potential antidepressant activity.
  • : The compound's structural features contribute to its ability to modulate neurotransmitter activity, indicating its therapeutic potential in treating mood disorders.

Biochemical Applications

In biochemical research, this compound is utilized as a biochemical probe for proteomics studies. Its ability to selectively bind to specific proteins makes it useful for understanding protein interactions and functions.

Table 2: Biochemical Applications

Application AreaDescriptionImpact on Research
ProteomicsUsed as a probe to study protein interactionsEnhanced understanding of cellular mechanisms
Drug discoveryServes as a lead compound for new drug developmentAccelerated identification of therapeutic candidates

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Piperidine derivatives differ primarily in their substituents, which influence molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents
4-(4-Ethylphenoxy)piperidine hydrochloride Not provided Not provided 4-Ethylphenoxy
4-(4-Chlorophenyl)-4-ethylpiperidine HCl (Ev1) C₁₃H₁₉Cl₂N 260.20 4-Chlorophenyl, 4-ethyl
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl (Ev2) C₁₄H₁₉Cl₂NO 304.22 Chloro, ethyl on phenoxy ring
4-(Diphenylmethoxy)piperidine HCl (Ev4) C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy
4-Acetyl-4-phenylpiperidine HCl (Ev5,15) C₁₃H₁₆ClNO 245.73 Acetyl, phenyl
4-(4-Nitrophenyl)piperidine HCl (Ev17) C₁₁H₁₅ClN₂O₂ 242.70 4-Nitrophenyl

Key Observations :

  • The ethylphenoxy group in the target compound introduces bulkiness and hydrophobicity compared to smaller substituents like nitro (Ev17) or chloro (Ev1).
  • Diphenylmethoxy (Ev4) significantly increases molecular weight (303.83 vs.
  • Acetyl groups (Ev5,15) enhance polarity, which may improve solubility in polar solvents.

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., nitro in Ev17, acetyl in Ev15) exhibit higher water solubility, while hydrophobic substituents (e.g., diphenylmethoxy in Ev4) reduce it.
  • Melting Points : Nitro-substituted derivatives (Ev17: 228–229°C) have higher melting points than chloro- or ethyl-substituted analogs, likely due to stronger intermolecular interactions.

Biological Activity

4-(4-Ethylphenoxy)piperidine hydrochloride, a piperidine derivative, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H17ClN2O
  • Molecular Weight: 250.74 g/mol
  • CAS Number: 1185298-66-1

The compound consists of a piperidine ring substituted with a 4-(4-ethylphenoxy) group, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition: It has the potential to inhibit enzymes involved in metabolic pathways, which could have therapeutic implications for various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neurotransmission Studies

  • Activity: The compound has been investigated for its role in modulating neurotransmitter release.
  • Case Study: In vitro studies demonstrated that it influences the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating neurological disorders like depression and anxiety.

Antimicrobial Properties

  • Activity: Preliminary studies suggest antimicrobial activity against certain bacterial strains.
  • Research Findings: Experiments indicate effectiveness against both Gram-positive and Gram-negative bacteria, with varying degrees of potency. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

  • Activity: The compound is being explored for its potential anticancer properties.
  • Experimental Procedures: Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
3-(4-Ethoxyphenoxy)piperidineSimilar ether substitutionEnhanced solubility in biological systems
4-(3-Methoxyphenyl)piperidineMethoxy substitutionDifferent receptor binding profiles
4-HydroxypiperidineHydroxyl group on the piperidineExhibits different enzyme inhibition

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of piperidine with 4-(4-ethylphenoxy)benzaldehyde under acidic conditions. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents.

Synthetic Route:

  • Starting Materials: Piperidine and 4-(4-ethylphenoxy)benzaldehyde.
  • Reaction Conditions: Conducted in acidic conditions at elevated temperatures.
  • Outcome: High yield of the desired product with specific functional groups intact.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Ethylphenoxy)piperidine hydrochloride with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution of 4-ethylphenol with a piperidine derivative, followed by hydrochloric acid salt formation. Key steps include:

  • Reaction Optimization : Use anhydrous conditions with a polar aprotic solvent (e.g., DMF or acetonitrile) to minimize side reactions .
  • Purification : Recrystallization from ethanol or methanol enhances purity, as evidenced by consistent melting points and NMR spectra .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection) .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the ethylphenoxy substituent (δ 1.2–1.4 ppm for CH3_3 and δ 4.0–4.5 ppm for ether linkage) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • Elemental Analysis : Verify chloride content (theoretical ~12%) via titration or ion chromatography .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .

Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?

Methodological Answer:

  • Aqueous Buffers : Use phosphate-buffered saline (PBS) at pH 4–5, where the hydrochloride salt remains ionized .
  • Co-Solvents : Add DMSO (<1% v/v) or ethanol (10–20% v/v) to enhance solubility without denaturing proteins in in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of piperidine derivatives like this compound?

Methodological Answer:

  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across a wide concentration range (nM–mM) to identify biphasic effects, as seen in opioid receptor studies .
  • Receptor Binding Assays : Use radioligand displacement (e.g., 3^3H-naloxone for opioid receptors) to differentiate target specificity from off-target interactions .
  • Metabolic Stability Analysis : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can researchers design in vivo studies to assess the neuropharmacological effects of this compound?

Methodological Answer:

  • Animal Models : Use rodent neuropathic pain models (e.g., chronic constriction injury) to evaluate analgesic efficacy, referencing opioid-like mechanisms .
  • Dosing Regimens : Administer via intraperitoneal injection (1–10 mg/kg) with pharmacokinetic profiling (plasma T1/2_{1/2}, brain penetration) .
  • Behavioral Endpoints : Combine von Frey filament tests (mechanical allodynia) and open-field assays to monitor sedation or locomotor side effects .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of mu-opioid receptors (PDB: 4DKL) to map binding poses .
  • QSAR Modeling : Train models on piperidine derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can structural modifications enhance the selectivity of this compound for specific receptors?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to improve metabolic stability while retaining affinity .
  • Ring Functionalization : Introduce a hydroxyl group at the piperidine 3-position to reduce off-target binding, as demonstrated in serotonin receptor studies .
  • Salt Form Screening : Compare hydrochloride, sulfate, and citrate salts for improved solubility and tissue distribution .

Q. What analytical techniques resolve discrepancies in stability data under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation products via UPLC-MS .
  • Long-Term Stability : Store aliquots at -20°C (desiccated) and monitor purity annually; hydrochloride salts typically show >95% stability over 3 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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